2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid
Overview
Description
2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid is an organic compound with the molecular formula C14H8F4O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluoro group at the 2-position and a trifluoromethoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 2-(trifluoromethoxy)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of 2-fluorobenzoic acid with 2-(trifluoromethoxy)phenylboronic acid in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the production rate and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid has several scientific research applications:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of pharmaceutical agents. Its unique substituents can enhance the biological activity and pharmacokinetic properties of drug candidates.
Materials Science: The compound’s fluorinated groups contribute to its stability and hydrophobicity, making it useful in the development of advanced materials, such as coatings and polymers.
Chemical Biology: The compound can be used as a probe in chemical biology studies to investigate the interactions of fluorinated molecules with biological targets.
Agrochemicals: It can serve as a building block for the synthesis of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid depends on its specific application. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and trifluoromethoxy groups can enhance binding affinity and selectivity through electronic and steric effects. The exact molecular targets and pathways involved vary depending on the specific drug or application being developed.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)benzoic acid: This compound is similar in structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: This isocyanate derivative is used as a building block in the synthesis of ureas and other nitrogen-containing compounds.
Uniqueness
2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid is unique due to the presence of both fluoro and trifluoromethoxy groups. These substituents impart distinct electronic and steric properties, enhancing the compound’s reactivity and stability. The trifluoromethoxy group, in particular, is less common and provides unique advantages in terms of hydrophobicity and metabolic stability.
Biological Activity
2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid is a fluorinated benzoic acid derivative notable for its potential biological activities. The compound's unique structure, characterized by the presence of both fluorine and trifluoromethoxy groups, suggests a range of interactions with biological targets, making it an interesting subject for pharmacological research.
- Molecular Formula : C14H8F4O3
- Molecular Weight : 300.21 g/mol
- Storage Conditions : Recommended storage at -20°C to maintain stability .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer and anti-diabetic agent, along with antibacterial properties.
Anti-Cancer Activity
Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines, including glioblastoma. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through DNA damage mechanisms . The introduction of trifluoromethyl groups has been associated with enhanced potency against cancer targets due to improved binding affinity and selectivity .
Anti-Diabetic Effects
In vivo studies using models such as Drosophila melanogaster have shown that compounds structurally related to this compound can significantly lower glucose levels, suggesting potential applications in diabetes management . The mechanism may involve the modulation of metabolic pathways influenced by the trifluoromethoxy substituent.
Antibacterial Activity
Compounds containing trifluoromethyl groups have demonstrated potent antibacterial activity against Gram-positive bacteria. For example, derivatives similar to this compound have shown low minimum inhibitory concentrations (MICs) against Staphylococcus aureus, indicating their potential as effective antibacterial agents . The presence of the trifluoromethoxy group enhances the lipophilicity and membrane permeability of these compounds, facilitating their action against bacterial cells.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The fluorinated structure of this compound plays a crucial role in its biological activity. The trifluoromethoxy group enhances electron-withdrawing properties, which can increase the reactivity of the compound towards biological targets. SAR studies suggest that modifications to the phenyl ring or the introduction of additional fluorinated groups could further optimize its pharmacological profile .
Properties
IUPAC Name |
2-fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-11-6-5-8(7-10(11)13(19)20)9-3-1-2-4-12(9)21-14(16,17)18/h1-7H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCWPPJRAAJVSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588091 | |
Record name | 4-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926255-81-4 | |
Record name | 4-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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